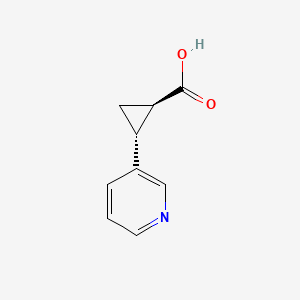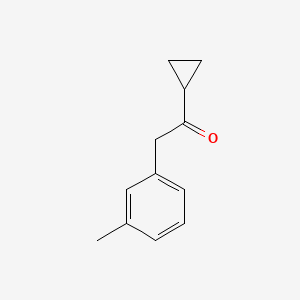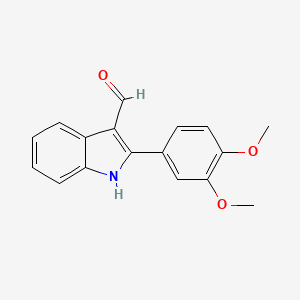
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was synthesized and evaluated as an AChE inhibitor . Another example is the synthesis of “3-(3,4-dimethoxyphenyl)propanoic acid” from “1-(3′,4′-Dimethoxyphenyl)Propene” using Lignin peroxidase (LiP) as a catalyst .
Molecular Structure Analysis
The geometric structure of related compounds has been analyzed and compared with theoretical models. For instance, the geometric structure of the crystal “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was analyzed and compared to the optimized structure predicted in the in silico experiment .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, in the presence of water and molecular oxygen, “1-(3′,4′-Dimethoxyphenyl)Propene” (DMPP) formed “1-(3,4-dimethoxyphenyl)-1-hydroperoxypropan-2-ol” in the presence of LiP .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, “2-(3,4-Dimethoxyphenyl)-N-methylethylamine” is a liquid at 20°C and should be stored under inert gas .
Scientific Research Applications
Synthesis and Structural Analysis
- Indole Derivatives Synthesis : Indole derivatives, including those similar to 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde, have diverse applications in various fields. They are synthesized and characterized using techniques like NMR, FT-IR, UV–Visible, and X-ray diffraction (XRD) studies. These studies help evaluate molecular structures, bond angles, bond lengths, and unit cells, providing insights into their potential applications in nonlinear optical (NLO) and other hi-tech applications (Tariq et al., 2020).
Chemical Reactions and Mechanisms
- Gold-catalyzed Cycloisomerizations : Research demonstrates the efficiency of gold(I)-catalyzed cycloisomerization in synthesizing indole-2-carbaldehydes, similar to the subject compound. The process is operationally simple and suitable for a wide variety of substrates, indicating potential for diverse synthetic applications (Kothandaraman et al., 2011).
Pharmacological and Biological Applications
- Antimicrobial Activity : Indole-based chromene derivatives, structurally related to 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde, have been synthesized and demonstrated significant antimicrobial properties. This indicates potential pharmaceutical applications (Kathrotiya & Patel, 2012).
- Antioxidant Properties : Derivatives of 1H-indole carbaldehyde oxime, closely related to the compound , have been shown to exhibit considerable antioxidant activity. This highlights their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).
Catalytic Applications
- Nano Copper Ferrite Catalysis : The synthesis of indole derivatives, including those structurally similar to 2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde, using nano copper ferrite catalysts, indicates their potential in catalytic applications. This method is eco-friendly and offers advantages like high yields and short reaction times (Ganta et al., 2016).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 3,4-dimethoxyphenethylamine, have been found to interact with monoamine oxidase .
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may have some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of monoamine oxidase, an enzyme that breaks down certain neurotransmitters in the brain. By inhibiting this enzyme, these neurotransmitters can accumulate, leading to an increase in mood and decrease in anxiety.
Biochemical Pathways
This could potentially lead to an increase in the levels of these neurotransmitters in the brain, which could have various downstream effects, including mood elevation and reduction of anxiety .
Result of Action
If it acts as a monoamine oxidase inhibitor, it could potentially lead to an increase in the levels of certain neurotransmitters in the brain, which could have various effects, including mood elevation and reduction of anxiety .
Safety and Hazards
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(9-16(15)21-2)17-13(10-19)12-5-3-4-6-14(12)18-17/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYVAHNOHCVCED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



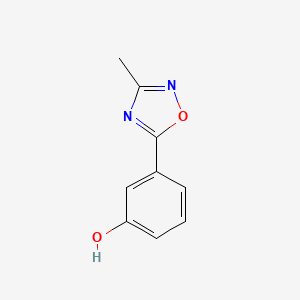

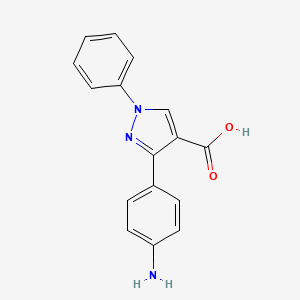
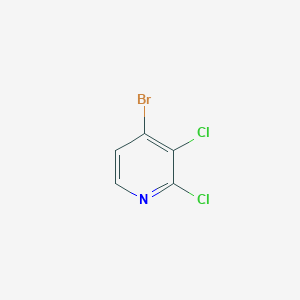


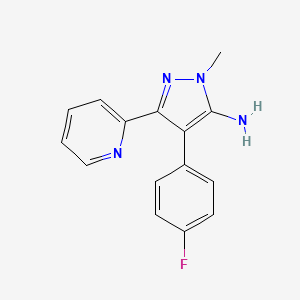

![4-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1372658.png)
![[4-(Dimethylamino)-3-fluorophenyl]methanol](/img/structure/B1372659.png)

![Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate](/img/structure/B1372663.png)
